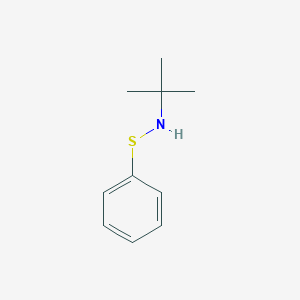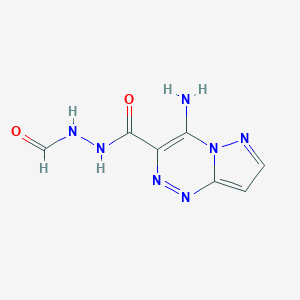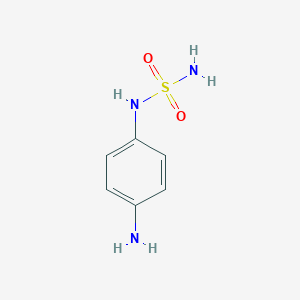
4-Aminophenylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenylsulfamide, also known as Sulfanilamide, is a sulfonamide antibiotic that has been used in the treatment of various bacterial infections. It was first synthesized in 1908 by Paul Gelmo and later became the first synthetic antibiotic to be used in clinical practice. Since then, it has been widely used in the pharmaceutical industry as a starting material for the synthesis of other sulfonamide antibiotics.
Mécanisme D'action
4-Aminophenylsulfamide works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. It does this by competing with para-aminobenzoic acid (PABA), which is a precursor for the synthesis of folic acid. By inhibiting the synthesis of folic acid, 4-Aminophenylsulfamide prevents the growth and replication of bacteria.
Effets Biochimiques Et Physiologiques
4-Aminophenylsulfamide has been shown to have various biochemical and physiological effects. It has been shown to cause an increase in the concentration of plasma proteins and an increase in the activity of liver enzymes. It has also been shown to cause a decrease in the concentration of glucose in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Aminophenylsulfamide in lab experiments is its antibacterial properties. It can be used to study the growth and replication of various bacterial strains. However, one limitation of using 4-Aminophenylsulfamide is its potential toxicity. It can cause adverse effects in humans and animals, and caution should be taken when handling it in the laboratory.
Orientations Futures
There are several future directions for the study of 4-Aminophenylsulfamide. One direction is the development of new analogs with improved antibacterial properties. Another direction is the study of its potential use in the treatment of other diseases such as cancer. There is also a need for further research on the potential toxicity of 4-Aminophenylsulfamide and ways to mitigate its adverse effects.
Conclusion:
In conclusion, 4-Aminophenylsulfamide is a sulfonamide antibiotic that has been widely used in the pharmaceutical industry for the synthesis of other antibiotics. It has also been used in scientific research for its antibacterial properties. While it has several advantages, caution should be taken when handling it due to its potential toxicity. There are several future directions for the study of 4-Aminophenylsulfamide, including the development of new analogs and the study of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-Aminophenylsulfamide involves the reaction of aniline with sulfuric acid and sodium nitrite to form diazonium salt. The diazonium salt is then reacted with sodium sulfite to form 4-Aminophenylsulfamide. This method is known as the Sandmeyer reaction and is widely used in the pharmaceutical industry for the synthesis of various sulfonamide antibiotics.
Applications De Recherche Scientifique
4-Aminophenylsulfamide has been widely used in scientific research for its antibacterial properties. It has been used in the study of various bacterial infections such as Staphylococcus aureus, Escherichia coli, and Streptococcus pneumoniae. It has also been used in the treatment of urinary tract infections, meningitis, and pneumonia.
Propriétés
Numéro CAS |
18179-59-4 |
|---|---|
Nom du produit |
4-Aminophenylsulfamide |
Formule moléculaire |
C6H9N3O2S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
1-amino-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |
Clé InChI |
DNETUDOCFOQUPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
SMILES canonique |
C1=CC(=CC=C1N)NS(=O)(=O)N |
Synonymes |
Sulfamide, (4-aminophenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



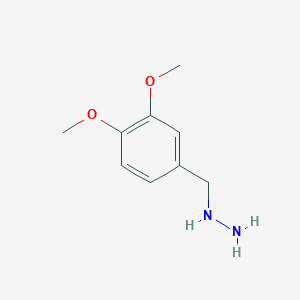
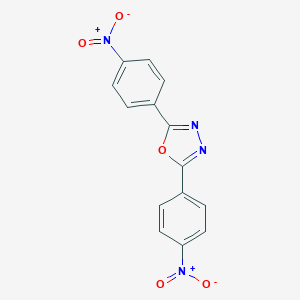
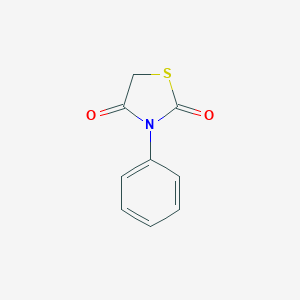
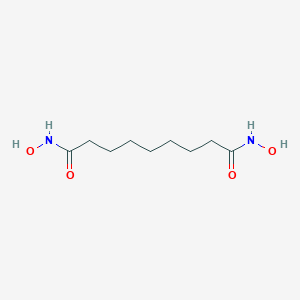
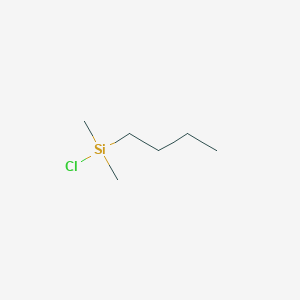
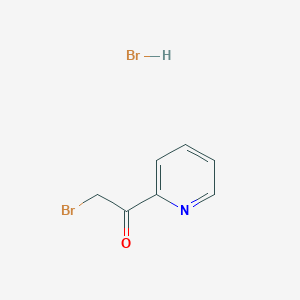
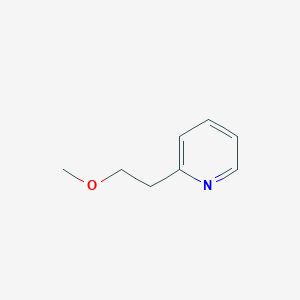
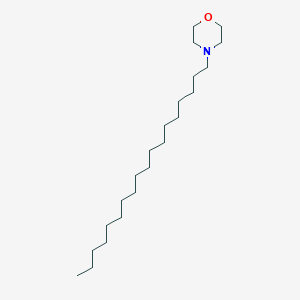
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
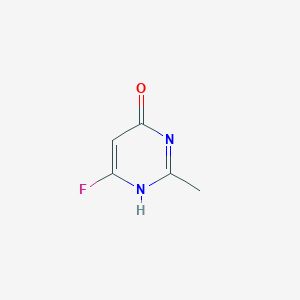
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
